2(1H)-Quinoxalinone,4-[(2-benzoxazolylthio)acetyl]-3,4-dihydro-(9CI)
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Overview
Description
- Starting materials: 2-aminophenol and a suitable carboxylic acid derivative.
- Reaction: Cyclization reaction in the presence of a dehydrating agent such as polyphosphoric acid.
- Conditions: Heating at elevated temperatures.
Step 3: Thioacetylation
- Starting materials: The intermediate from step 2 and thioacetic acid.
- Reaction: Thioacetylation in the presence of a catalyst such as triethylamine.
- Conditions: Room temperature to mild heating.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone,4-[(2-benzoxazolylthio)acetyl]-3,4-dihydro-(9CI) typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxalinone core, followed by the introduction of the benzoxazole moiety and the thioacetyl group. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
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Step 1: Synthesis of Quinoxalinone Core
- Starting materials: o-phenylenediamine and diethyl oxalate.
- Reaction: Condensation reaction in the presence of a base such as sodium ethoxide.
- Conditions: Reflux in ethanol.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinoxalinone,4-[(2-benzoxazolylthio)acetyl]-3,4-dihydro-(9CI) undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form sulfoxides or sulfones.
- Reagents: Hydrogen peroxide or m-chloroperbenzoic acid.
- Conditions: Mild to moderate temperatures.
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Reduction: : Reduction of the compound can lead to the formation of thiols or amines.
- Reagents: Sodium borohydride or lithium aluminum hydride.
- Conditions: Low temperatures, often in an inert atmosphere.
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Substitution: : The compound can undergo nucleophilic substitution reactions.
- Reagents: Nucleophiles such as amines or alcohols.
- Conditions: Room temperature to mild heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2(1H)-Quinoxalinone,4-[(2-benzoxazolylthio)acetyl]-3,4-dihydro-(9CI) has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(1H)-Quinoxalinone,4-[(2-benzoxazolylthio)acetyl]-3,4-dihydro-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Acetylbenzimidazole: Shares a similar benzimidazole core but lacks the benzoxazole and thioacetyl groups.
4-Hydroxyquinolin-2(1H)-one: Similar quinolinone core but different functional groups.
Benzoxazole derivatives: Compounds with a benzoxazole moiety but different substituents.
Uniqueness
2(1H)-Quinoxalinone,4-[(2-benzoxazolylthio)acetyl]-3,4-dihydro-(9CI) is unique due to its combination of a quinoxalinone core, benzoxazole moiety, and thioacetyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H13N3O3S |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C17H13N3O3S/c21-15-9-20(13-7-3-1-5-11(13)18-15)16(22)10-24-17-19-12-6-2-4-8-14(12)23-17/h1-8H,9-10H2,(H,18,21) |
InChI Key |
XOZZFCIJQMVTQV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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